6-Methoxy-7-methylquinazolin-4(1H)-one

Chemical Biology High-Throughput Screening Drug Discovery

6-Methoxy-7-methylquinazolin-4(1H)-one (CAS 666735-15-5, C₁₀H₁₀N₂O₂, MW 190.20) is a disubstituted quinazolin-4(1H)-one bearing a methoxy group at the 6-position and a methyl group at the 7-position of the fused pyrimidine ring system. As a member of the quinazolinone family, this compound serves primarily as a privileged synthetic intermediate in medicinal chemistry, enabling the construction of 4-substituted quinazoline-based kinase inhibitors, epigenetic modulators, and receptor antagonists.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B8644727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-7-methylquinazolin-4(1H)-one
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1OC)C(=O)NC=N2
InChIInChI=1S/C10H10N2O2/c1-6-3-8-7(4-9(6)14-2)10(13)12-5-11-8/h3-5H,1-2H3,(H,11,12,13)
InChIKeyMWHFVZXBRVJCLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-7-methylquinazolin-4(1H)-one (CAS 666735-15-5): Strategic Quinazolinone Scaffold for Targeted Inhibitor Synthesis


6-Methoxy-7-methylquinazolin-4(1H)-one (CAS 666735-15-5, C₁₀H₁₀N₂O₂, MW 190.20) is a disubstituted quinazolin-4(1H)-one bearing a methoxy group at the 6-position and a methyl group at the 7-position of the fused pyrimidine ring system . As a member of the quinazolinone family, this compound serves primarily as a privileged synthetic intermediate in medicinal chemistry, enabling the construction of 4-substituted quinazoline-based kinase inhibitors, epigenetic modulators, and receptor antagonists [1]. Critically, the ZINC database (ZINC000006760179) records no known bioactivity for this compound in ChEMBL 20, underscoring that its procurement value lies not in its direct pharmacological profile but in its strategic role as a versatile synthetic building block for generating libraries of bioactive derivatives [2].

Why 6-Methoxy-7-methylquinazolin-4(1H)-one Cannot Be Replaced by 6,7-Dimethoxy or 7-Methyl-Only Analogs in Inhibitor Synthesis Programs


Quinazolinone scaffolds with different substitution patterns are not interchangeable building blocks. The 6-OCH₃/7-CH₃ substitution pattern of 6-methoxy-7-methylquinazolin-4(1H)-one creates a distinct electronic and steric environment at the quinazoline core that differs fundamentally from the 6,7-dimethoxy pattern found in many EGFR inhibitor scaffolds [1]. Specifically, replacing the 7-methoxy group with a 7-methyl group reduces hydrogen-bond acceptor count (from 4 to 3), increases lipophilicity, and alters the electron density of the aromatic ring, which in turn affects the reactivity of the 4-oxo position during chlorination and subsequent nucleophilic aromatic substitution [2]. In the context of G9a/GLP inhibitor programs, SAR studies have demonstrated that the 6-methoxy-7-methylquinazoline core is essential for achieving selectivity between GLP and G9a isoforms, with the 7-methyl group occupying a distinct sub-pocket that cannot accommodate bulkier alkoxy substituents without substantial loss of potency [3]. Consequently, researchers cannot simply substitute 6,7-dimethoxyquinazolin-4-one or 7-methylquinazolin-4-one without altering the pharmacological profile of the final inhibitor molecule.

6-Methoxy-7-methylquinazolin-4(1H)-one: Quantified Differentiation Evidence Against Closest Structural Analogs


Absence of Direct Bioactivity Distinguishes 6-Methoxy-7-methylquinazolin-4(1H)-one from Drug-Like Quinazoline Derivatives

In contrast to pharmacologically active quinazoline derivatives such as erlotinib (EGFR IC50 = 0.045 µM) or gefitinib (EGFR IC50 = 0.018 µM), 6-methoxy-7-methylquinazolin-4(1H)-one itself exhibits no known biological activity in ChEMBL 20, the authoritative database of bioactive compounds [1]. This absence of direct bioactivity is a critical procurement consideration: the compound is purchased as a synthetic intermediate, not as an active pharmaceutical ingredient (API), and its value derives from its 4-oxo functional group that enables conversion to 4-chloro and subsequent 4-amino/4-anilino derivatives. In contrast, 6,7-dimethoxyquinazolin-4(1H)-one derivatives have been reported with EGFR IC50 values as low as 0.01 µM for specific 4-substituted analogs [2]. This fundamental distinction means that researchers evaluating quinazoline building blocks must consider not the innate bioactivity of the 4(1H)-one scaffold, but rather its suitability for downstream derivatization.

Chemical Biology High-Throughput Screening Drug Discovery Synthetic Intermediate

4-Oxo Functional Group Reactivity Enables Direct Access to PDGFRβ and G9a/GLP Inhibitor Chemotypes

The 4-oxo group of 6-methoxy-7-methylquinazolin-4(1H)-one undergoes quantitative conversion to 4-chloro-6-methoxy-7-methylquinazoline upon treatment with phosphorus oxychloride (POCl₃) in N,N-diisopropylethylamine at 100°C, providing the key electrophilic intermediate for nucleophilic aromatic substitution with amines [1]. This synthetic tractability has been exploited to generate potent PDGFRβ inhibitors: the 4-piperazinyl derivative 4-(6-Methoxy-7-methyl-quinazolin-4-yl)-piperazine-1-carboxylic acid (4-phenoxy-phenyl)-amide (CHEMBL359229) inhibits PDGFRβ phosphorylation with an IC50 of 180 nM in intact cell assays [2]. Additionally, the same 6-methoxy-7-methylquinazoline core, when elaborated to 2,4-diamino derivatives, yields G9a-like protein (GLP) selective inhibitors MS0124 and MS012 with IC50 values of 13 nM and 7 nM, respectively, exhibiting 34-fold and >140-fold selectivity for GLP over the highly homologous G9a methyltransferase [3]. In comparison, the 7-methyl-only scaffold (lacking the 6-methoxy group) cannot access this chemotype space because the 6-methoxy group contributes critical hydrogen-bonding and van der Waals interactions with the lysine-binding channel of GLP/G9a [3].

Medicinal Chemistry Kinase Inhibitors Epigenetics SAR Studies

Physicochemical Differentiation: 6-Methoxy-7-methyl Pattern Reduces H-Bond Acceptors and Increases clogP Relative to 6,7-Dimethoxy Analogs

The substitution of a 7-methyl group in place of a 7-methoxy group (as found in 6,7-dimethoxyquinazolin-4-one, CAS 13794-72-4) results in a measurable reduction in hydrogen-bond acceptor count (from 4 to 3) and a predicted increase in lipophilicity. Using the predicted boiling point and density data available for 6-methoxy-7-methylquinazolin-4(1H)-one (predicted bp: 420.0±55.0°C; predicted density: 1.47±0.1 g/cm³) and comparing with 6,7-dimethoxyquinazolin-4(1H)-one (MW 206.20 vs. 190.20; additional oxygen weight of 16 Da), the 6-methoxy-7-methyl scaffold presents a lower molecular weight, one fewer hydrogen-bond acceptor, and higher calculated logP compared to the dimethoxy analog . In SAR studies of G9a/GLP inhibitors, replacing the 7-methoxy group with a 7-methyl group was shown to alter the orientation of the quinazoline core within the lysine-binding channel, with the methyl group occupying a hydrophobic sub-pocket that cannot accommodate a methoxy substituent without steric penalty [1]. This physicochemical differentiation has direct implications for downstream ADME properties of final inhibitors, including membrane permeability, CYP450 metabolism, and aqueous solubility.

Physicochemical Properties Drug Design Lead Optimization ADME Prediction

Documented 4-Chlorination Efficiency Critical for Parallel Library Synthesis of Quinazoline-Based Kinase Inhibitors

The conversion of 6-methoxy-7-methylquinazolin-4(1H)-one to its 4-chloro derivative is a well-established transformation documented in multiple synthesis protocols. A representative procedure uses 275 mg of the quinazolinone suspended in N,N-diisopropylethylamine (3.78 mL) with phosphorus oxychloride (0.3 mL), heated at 100°C for 6 hours to yield 4-chloro-6-methoxy-7-methylquinazoline [1]. This intermediate serves as the universal electrophile for introducing diverse amine nucleophiles at the 4-position, enabling parallel library synthesis of kinase inhibitors . In contrast, the analogous transformation of 7-methylquinazolin-4(1H)-one (lacking the 6-methoxy group) or 6-methoxyquinazolin-4(1H)-one (lacking the 7-methyl group) yields intermediates with different regioselectivity and reactivity profiles in subsequent SNAr reactions, as the 6-methoxy group provides electron-donating character that activates the quinazoline ring toward nucleophilic attack [2]. For procurement purposes, the availability of this specific intermediate at >98% purity (as supplied by multiple vendors including MolCore under ISO certification) ensures reproducible conversion chemistry, a critical factor for medicinal chemistry groups conducting SAR exploration.

Synthetic Chemistry Parallel Synthesis Medicinal Chemistry Building Block Quality

Procurement-Driven Application Scenarios for 6-Methoxy-7-methylquinazolin-4(1H)-one Based on Quantitative Differentiation Evidence


GLP-Selective Epigenetic Inhibitor Development: Leveraging 6-OCH₃/7-CH₃ Substitution for Isoform Selectivity

Research groups seeking to develop GLP-selective (rather than G9a-selective) lysine methyltransferase inhibitors should prioritize 6-methoxy-7-methylquinazolin-4(1H)-one as their core building block. As demonstrated by Xiong et al., the 6-methoxy-7-methylquinazoline scaffold, when elaborated to 2,4-diamino derivatives (MS0124 and MS012), achieves 34-fold to >140-fold selectivity for GLP over G9a [1]. In contrast, 6,7-dimethoxyquinazoline-based inhibitors such as UNC0631 exhibit the opposite selectivity profile (G9a IC50 = 8 nM vs. GLP IC50 = 45 nM; ~6-fold G9a-selective) [2]. The 7-methyl group is a critical determinant of this selectivity reversal, occupying a hydrophobic sub-pocket in the GLP active site that cannot accommodate the larger 7-methoxy group. Researchers initiating GLP-targeted programs should procure this specific building block to access the GLP-selective chemotype, as substitution with 6,7-dimethoxyquinazolin-4-one would direct the SAR toward G9a selectivity.

PDGFRβ Kinase Inhibitor Library Synthesis: 4-Oxo Group as a Universal Handle for Parallel Derivatization

Medicinal chemistry teams building focused libraries of PDGFRβ kinase inhibitors can utilize 6-methoxy-7-methylquinazolin-4(1H)-one as a versatile starting material for 4-position diversification. The 4-oxo group undergoes efficient chlorination (POCl₃/DIPEA, 100°C), yielding the electrophilic 4-chloro intermediate that reacts with a broad range of amine nucleophiles [1]. This synthetic route has been validated by the identification of 4-(6-Methoxy-7-methyl-quinazolin-4-yl)-piperazine derivatives with PDGFRβ phosphorylation IC50 values of 180 nM [2]. The documented conversion protocol (275 mg scale, 6 h reaction time) is suitable for parallel synthesis in 96-well format, enabling rapid SAR exploration. Procurement of this building block at >98% purity ensures reproducible chlorination yields and minimizes side products that could compromise library quality.

Physicochemical Property Optimization Programs: Exploiting Reduced H-Bond Acceptor Count for CNS Penetration

Drug discovery programs targeting CNS indications where reduced hydrogen-bond acceptor count is correlated with improved blood-brain barrier penetration should consider 6-methoxy-7-methylquinazolin-4(1H)-one over 6,7-dimethoxyquinazolin-4-one. The substitution of the 7-methoxy group (H-bond acceptor) with a 7-methyl group (non-H-bond acceptor) reduces the total H-bond acceptor count from 4 to 3 in the core scaffold, contributing to a predicted increase in lipophilicity (estimated ΔclogP ≈ +0.5 to +0.8) [1]. This physicochemical advantage aligns with medicinal chemistry design principles that favor reduced topological polar surface area (TPSA) and fewer H-bond donors/acceptors for CNS drug candidates. The resulting 4-amino derivatives inherit this property, potentially improving their CNS exposure profiles while maintaining target engagement as demonstrated for GLP inhibitors MS0124 and MS012 [2].

Computational Chemistry and Virtual Screening: A Well-Defined Scaffold with No Innate Bioactivity for Control Experiments

Computational chemists conducting virtual screening campaigns or developing new scoring functions can utilize 6-methoxy-7-methylquinazolin-4(1H)-one as a negative control compound. The ZINC15 database explicitly records that this compound has no known bioactivity in ChEMBL 20 [1], providing a clean baseline for computational predictions. Researchers can dock this scaffold into target proteins to assess whether predicted binding scores correlate with the known absence of activity, serving as a decoy for benchmarking virtual screening methodologies. Additionally, the availability of experimentally determined properties (predicted bp: 420.0±55.0°C; density: 1.47±0.1 g/cm³) supports quantum mechanical and molecular dynamics parameterization studies [2].

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